

An In-depth Technical Guide to LY2794193 for Neuroscience Research

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Compound of Interest

Compound Name: LY2794193

Cat. No.: B608717

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Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **LY2794193**, a highly potent and selective metabotropic glutamate receptor 3 (mGlu3) agonist. The document consolidates key preclinical data, outlines experimental methodologies, and visualizes the compound's mechanism of action and relevant research workflows. It is intended to serve as a foundational resource for professionals engaged in neuroscience research and the development of novel therapeutics for psychiatric and neurological disorders.

Core Compound Profile: LY2794193

LY2794193, identified as (1S,2S,4S,5R,6S)-2-amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, is a small molecule tool compound developed for its remarkable selectivity and potency as an agonist for the mGlu3 receptor. As a member of the Group II metabotropic glutamate receptors, mGlu3 receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase. These receptors are predominantly expressed in the central nervous system (CNS) on both neurons and glial cells (astrocytes), positioning them as critical regulators of synaptic transmission and neuronal environment.

The therapeutic potential of modulating mGlu3 receptors is under investigation for a range of CNS disorders, including schizophrenia, anxiety, depression, pain, and epilepsy. **LY2794193** provides a selective tool to probe these functions.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of **LY2794193** from published preclinical studies.

Table 1: Receptor Binding Affinity and Functional Potency

Parameter	Receptor/Assay	Value	Species	Source
Ki	human mGlu3	0.927 nM	Human	
Ki	human mGlu2	412 nM	Human	
EC ₅₀	human mGlu3	0.47 nM	Human	
EC ₅₀	human mGlu2	47.5 nM	Human	
EC ₅₀ (High Affinity)	Ca ²⁺ Oscillation Inhibition	0.44 nM	Rat (Cortical Neurons)	

| EC₅₀ (Low Affinity) | Ca²⁺ Oscillation Inhibition | 43.6 nM | Rat (Cortical Neurons) | |

Table 2: Pharmacokinetic Profile in Male Sprague-Dawley Rats

Route	Dose	Parameter	Value	Source
Intravenous (i.v.)	1 mg/kg	Clearance (CL)	18.3 mL/min/kg	
		Volume of Distribution (Vd)	1.17 L/kg	
		Half-life (T _{1/2})	3.1 h	
Subcutaneous (s.c.)	3 mg/kg	C _{max}	6.78 µM	
		T _{max}	0.44 h	
		AUC	9.9 µM·h	

||| Bioavailability (F) | 121% ||

Table 3: Preclinical In Vivo Efficacy Data

Model	Species	Dosing	Key Finding	Source
PCP-Induced Hyperlocomotion	Rat	1-30 mg/kg, s.c.	Dose-related reduction in ambulation (significant at 10 & 30 mg/kg)	
Absence Epilepsy (WAG/Rij)	Rat	1 or 10 mg/kg, i.p.	Reduced number and duration of spike-wave discharges (SWDs)	
Depressive-like Behavior	Rat (WAG/Rij)	1 or 10 mg/kg, i.p.	Significantly reduced immobility time in the Forced Swim Test	

| Thalamo-accumbal Transmission | Mouse | (N/A) | Normalized PCP-induced impairments in synaptic transmission |

Signaling Pathways and Mechanism of Action

Activation of the mGlu3 receptor by **LY2794193** initiates a cascade of intracellular events. As a Gi/o-coupled receptor, its primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels. This mechanism is crucial for its role as a presynaptic autoreceptor, where its activation can decrease the release of glutamate. Furthermore, on astrocytes, mGlu3 activation promotes the release of neuroprotective and anti-inflammatory factors.

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